Methyl 2-bromohexadecanoate

Description

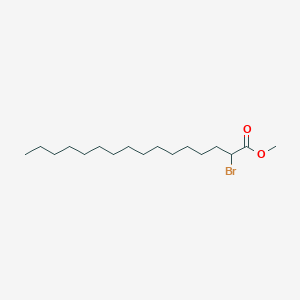

Methyl 2-bromohexadecanoate (C₁₇H₃₃BrO₂) is a brominated fatty acid methyl ester characterized by a 16-carbon chain with a bromine atom at the second position and a methyl ester group at the terminal carboxylate. This compound is primarily utilized in organic synthesis as a precursor for nucleophilic substitution reactions, enabling the introduction of heteroatoms (e.g., iodine) or functional groups at the α-carbon . Its synthesis often involves bromination of hexadecanoic acid derivatives or substitution reactions using bromine-containing reagents.

Properties

CAS No. |

16725-35-2 |

|---|---|

Molecular Formula |

C17H33BrO2 |

Molecular Weight |

349.3 g/mol |

IUPAC Name |

methyl 2-bromohexadecanoate |

InChI |

InChI=1S/C17H33BrO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(18)17(19)20-2/h16H,3-15H2,1-2H3 |

InChI Key |

QTHPWZRRQHIAHV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)OC)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl 2-Iodohexadecanoate

- Structure : Replaces bromine with iodine (C₁₇H₃₃IO₂).

- Synthetic Route: Methyl 2-bromohexadecanoate undergoes nucleophilic substitution with NaI in CH₃CN, achieving a 93% yield, significantly higher than direct iodination methods (38% yield) .

- Reactivity : The iodine atom enhances leaving-group ability, making it more reactive in subsequent alkylation or cross-coupling reactions compared to the brominated analog.

- Applications : Used in thyroid metabolism studies due to iodine’s biological relevance .

2-Bromohexadecanoate Esters with Varied Protecting Groups

- Examples: 2-Bromohexadecanoate tert-butyl ester (2e): Features a bulky tert-butyl group instead of methyl.

- Synthesis: Recrystallization in methanol yields 73.5% purity .

- Impact: The tert-butyl group increases steric hindrance, slowing substitution reactions but improving stability during storage. 2-Bromohexadecanoate benzhydryl ester (2f): Contains a benzhydryl moiety.

- Synthesis : Chromatography with cyclohexane/ethyl acetate (4:1) achieves high yields (~99%) .

- Applications : The aromatic groups enhance UV detectability in analytical workflows.

Shorter-Chain Brominated Esters

- Methyl 2-bromo-2-methoxyacetate (C₄H₇BrO₃): Structure: Shorter carbon chain (4 carbons) with a methoxy group adjacent to bromine. Properties: Lower molar mass (183 g/mol vs. 349.35 g/mol for this compound) and higher polarity due to the methoxy group, influencing solubility in polar solvents . Reactivity: The electron-donating methoxy group destabilizes the adjacent bromine, accelerating substitution reactions compared to linear-chain analogs.

Non-Brominated Methyl Esters

- Methyl decanoate (C₁₁H₂₂O₂): Comparison: Lacks bromine but shares the methyl ester functionality. Applications: Used in biodiesel and fragrance industries, highlighting how halogenation expands utility in synthetic chemistry .

- Sandaracopimaric acid methyl ester: A diterpenoid methyl ester with a complex bicyclic structure. Relevance: Demonstrates the versatility of methyl esters in natural product derivatization, though lacking the reactive α-halogen present in this compound .

Data Tables

Table 2: Spectroscopic Data (¹H NMR)

Q & A

Q. What are the key synthetic applications of Methyl 2-bromohexadecanoate in organic chemistry?

this compound serves as a versatile intermediate in nucleophilic substitution reactions. For example, it reacts with sodium iodide (NaI) in acetonitrile (CH₃CN) to yield methyl 2-iodohexadecanoate with 93% efficiency, demonstrating its utility in halogen-exchange reactions . Additionally, aminolysis with gaseous NH₃ in methanol-chloroform mixtures produces 2-bromohexadecanamide (55% yield), highlighting its role in synthesizing amide derivatives .

Methodological Tip : Optimize substitution reactions by controlling solvent polarity and reaction time. Use anhydrous conditions to minimize side reactions.

Q. How is this compound characterized to confirm purity and structure?

Characterization involves:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the bromine substitution at the C2 position.

- Gas Chromatography-Mass Spectrometry (GC-MS) : To assess purity and molecular weight.

- Elemental Analysis : Validate elemental composition (C, H, Br). Ensure reagents are sourced from certified suppliers, and report purity levels (e.g., >95% by GC) and storage conditions (e.g., inert atmosphere, -20°C) to enhance reproducibility .

Advanced Research Questions

Q. How can reaction conditions be optimized for bromine substitution in this compound?

Substitution efficiency depends on:

- Solvent Selection : Polar aprotic solvents (e.g., CH₃CN) enhance nucleophilicity.

- Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve reaction rates.

- Temperature Control : Mild heating (40–60°C) balances reactivity and decomposition risks. Refer to thermodynamic data for analogous esters (e.g., methyl tetradecanoate) to model reaction parameters .

Q. What strategies resolve contradictions in reactivity data for this compound derivatives?

Discrepancies in yields or side products may arise from:

- Impurity Profiles : Trace moisture or residual acids can hydrolyze esters. Use Karl Fischer titration to quantify water content .

- Steric Effects : Bulky nucleophiles may exhibit lower reactivity at the C2 position. Compare results with methyl 2-chlorohexadecanoate for mechanistic insights .

- Statistical Analysis : Apply ANOVA to evaluate reproducibility across batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.